molecular formula C21H14 B1207296 6-Methylbenzo[a]pyrene CAS No. 2381-39-7

6-Methylbenzo[a]pyrene

Cat. No. B1207296
CAS RN: 2381-39-7
M. Wt: 266.3 g/mol
InChI Key: YFYHJNJCAGHSFA-UHFFFAOYSA-N
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Description

6-Methylbenzo[a]pyrene is a chemical compound with the molecular formula C21H14 . It is a type of polycyclic aromatic hydrocarbon .


Synthesis Analysis

The synthesis of 6-Methylbenzo[a]pyrene involves indirect methods such as the tetrahydropyrene (THPy) approach, which allows for electrophilic aromatic substitutions (EAS) at positions 2 and 7 on pyrene . Another study shows that 6-Methylbenzo[a]pyrene can be synthesized through selective deuteriodeprotonation .


Molecular Structure Analysis

The molecular structure of 6-Methylbenzo[a]pyrene consists of a benzene ring fused to pyrene . The molecular weight is 266.336 Da .


Chemical Reactions Analysis

In terms of chemical reactions, a study of proton exchange in sulphuric acid is used to determine the specific positions of electrophilic substitution . Electrophilic attack on 6-Methylbenzo[a]pyrene takes place at specific carbon positions .

Scientific Research Applications

Metabolic Activation and Carcinogenic Properties

  • Metabolic Pathways and Carcinogenicity : 6-Methylbenzo[a]pyrene (6-MeB[a]P) undergoes metabolic transformations that involve methylation or hydroxymethylation, crucial steps in activating carcinogenic polycyclic hydrocarbons. These transformations result in compounds like 6-hydroxymethylbenzo[a]pyrene, which are potent carcinogens when administered to rats (Flesher & Sydnor, 1973).
  • Electrophilic Metabolites and DNA Adducts : The carcinogenic potency of 6-MeB[a]P derivatives is enhanced when they form electrophilic metabolites like 6-sulfooxymethylbenzo[a]pyrene, which produces significant levels of DNA adducts in mice and is more carcinogenic than its parent hydrocarbon (Surh et al., 1990).

Mechanisms of Bioalkylation and DNA Binding

  • Bioalkylation Mechanisms : 6-MeB[a]P undergoes bioalkylation, a process where a methyl group is introduced at the center of highest chemical reactivity in its structure, contributing to its mutagenic properties (Flesher et al., 1990).
  • DNA Binding Studies : Investigations into the binding of 6-MeB[a]P to DNA revealed that it predominantly binds at specific positions, implicating the role of its methyl group in these interactions (Rogan et al., 1979).

Comparative Studies and Metabolic Insights

  • Tumor-Initiating Activity : The tumor-initiating ability of 6-MeB[a]P and its derivatives has been studied in mouse skin, providing insights into the role of methyl substitution in carcinogenic activity (Iyer et al., 1980).
  • Metabolic Conversion and Carbon Donor Role : S-Adenosyl-L-methionine (SAM) serves as a carbon donor in the metabolic conversion of benzo[a]pyrene to 6-hydroxymethylbenzo[a]pyrene, a pathway relevant to understanding the metabolism of 6-MeB[a]P (Flesher et al., 1982).

Mutagenicity and Carcinogenicity Analysis

  • Mutagenic Properties : The mutagenicity of 6-MeB[a]P has been assessed in various studies, demonstrating its higher mutagenic activity compared to other benzo[a]pyrene derivatives (Santella et al., 1982).
  • Nucleoside Adduct Formation : Research on the formation of DNA adducts by 6-MeB[a]P, including its interaction with nucleosides, has contributed to understanding its genotoxic potential (Kim et al., 2001).

Safety And Hazards

6-Methylbenzo[a]pyrene is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Future research on 6-Methylbenzo[a]pyrene could focus on understanding its bio-toxicity and degradation mechanism . This includes studying its excited state dynamics using time-resolved fluorescence and transient absorption spectroscopic techniques .

properties

IUPAC Name

6-methylbenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14/c1-13-16-7-2-3-8-18(16)19-12-10-15-6-4-5-14-9-11-17(13)21(19)20(14)15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYHJNJCAGHSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C4C2=C(C=CC4=CC=C3)C5=CC=CC=C15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878544
Record name 6-METHYLBENZO(A)PYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylbenzo[a]pyrene

CAS RN

2381-39-7, 94537-20-9
Record name 6-Methylbenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2381-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylbenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzopyrene, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094537209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYLBENZO(A)PYRENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylbenzo[def]chrysene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
266
Citations
JW Flesher, KL Sydnor - International Journal of Cancer, 1973 - Wiley Online Library
Benzo[a]pyrene (B[a]P) and 6‐methylbenzo[a]pyrene ( 6‐MeB[a]P) are metabolized by fortified rat‐liver homogenates to a number of metabolites including one which is …
Number of citations: 109 onlinelibrary.wiley.com
JW Flesher, SR Myers, KH Stansbury - Carcinogenesis, 1990 - academic.oup.com
The major product of the S-adenosyl-L-methionine methyltransferase dependent substitution reaction (bioalkylation) of benzo[a]pyrene in preparations of rat liver cytosol was isolated by …
Number of citations: 48 academic.oup.com
NVS RamaKrishna, KM Li, EG Rogan… - Chemical research in …, 1993 - ACS Publications
Studies of the DNA adducts of benzo [a] pyrene and selected derivatives are part of the strategy to elucidate mechanisms of tumor initiation by aromatic hydrocarbons. Reference …
Number of citations: 24 pubs.acs.org
SR Myers, MY Ali, T Wright… - Polycyclic Aromatic …, 2007 - Taylor & Francis
Previous studies of the metabolic activation of chemical carcinogens including benzo(a)pyrene have demonstrated that selected aromatic hydrocarbons can undergo a series of …
Number of citations: 6 www.tandfonline.com
R Todorovic, PD Devanesan, EG Rogan… - Chemical research in …, 1993 - ACS Publications
Studies of benzo [a] pyrene (BP) and selected derivatives are part of the strategy to elucidate mechanisms of tumor initiation by polycyclic aromatic hydrocarbons. Substitution of BP at C-…
Number of citations: 10 pubs.acs.org
DA Tryk, SM Park - Journal of the American Chemical Society, 1981 - ACS Publications
Chemically activated and enzymically activated binding of benzo [a] pyrene (B [a] P) to DNA have been reported by using iodine,’· 3 hydrogen peroxide, 1™ 3 and horseradish …
Number of citations: 2 pubs.acs.org
JW Flesher, J Horn, AF Lehner - Biochemical and biophysical research …, 1997 - Elsevier
6-Sulfooxymethylbenzo[a]pyrene Is an Ultimate Electrophilic and Carcinogenic Form of the Intermediary Metaboli Page 1 BIOCHEMICAL AND BIOPHYSICAL RESEARCH …
Number of citations: 30 www.sciencedirect.com
E Cavalieri, M Calvin - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
An analysis of the 220 MHz magnetic resonance spectra of the carcinogenic benzo[a]pyrene (1) and 6-methylbenzo[a]pyrene (2) is presented. A study of proton exchange in sulphuric […
Number of citations: 20 pubs.rsc.org
RK Natarajan, JW Flesher - Journal of Medicinal Chemistry, 1973 - ACS Publications
714 Journal of Medicinal Chemistry, 1973, Vol. 16, No. 6 Notes modification of the method of Hoardand Ott11 was used to prepare the triphosphate. The tripentylammonium salt of 5 (0.1 …
Number of citations: 36 pubs.acs.org
JH Bayless, JE Jablonski, SM Roach… - Biochemical …, 1986 - Elsevier
Previously reported inhibitors of benzo[a]pyrene (BaP) mutagenicity in Salmonella typhimurium strain TA98 were tested for their effectiveness against the mutagenicity of 6-methylbenzo[…
Number of citations: 12 www.sciencedirect.com

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